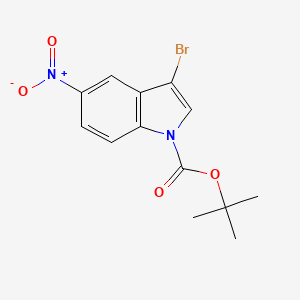
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride
Descripción general
Descripción
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is a chemical compound that has gained significant attention in the field of medical, environmental, and industrial research. It is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C10H14N4O2 HCl . Its molecular weight is 258.70 .Physical And Chemical Properties Analysis
The molecular formula of this compound is C10H14N4O2 HCl, and its molecular weight is 258.70 .Aplicaciones Científicas De Investigación
Pharmaceutical Compound Synthesis
Piperazine derivatives are extensively studied for their potential in creating pharmaceutical compounds. For instance, the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist through a convergent, stereoselective, and economical synthesis highlights the importance of such compounds in medicinal chemistry (Reginald O. Cann et al., 2012). This process underlines the significance of piperazine derivatives in designing drugs aimed at treating conditions like migraines.
Antimicrobial and Anti-inflammatory Activities
Piperazine derivatives are also investigated for their antimicrobial and anti-inflammatory properties. Studies have demonstrated the synthesis of novel compounds with significant antidepressant and antianxiety activities, as well as their potential in anti-inflammatory applications (J. Kumar et al., 2017). These findings suggest the versatility of piperazine derivatives in developing therapeutics for various diseases.
Molecular Interactions and Structural Analysis
Research on the crystal structure and Hirshfeld surface analysis of hydrochloride salts of piperazine derivatives provides insights into their molecular interactions and structural characteristics (N. Ullah & H. Stoeckli-Evans, 2021). Such studies are crucial for understanding the physicochemical properties of these compounds, which is essential for drug design and development.
Propiedades
IUPAC Name |
3-methyl-1-(3-nitropyridin-2-yl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c1-8-7-13(6-5-11-8)10-9(14(15)16)3-2-4-12-10;/h2-4,8,11H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAFYEACRZEIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1438355.png)
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)
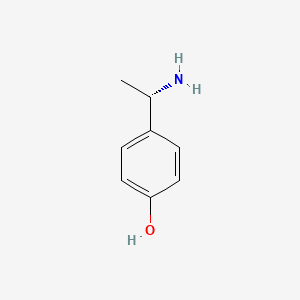
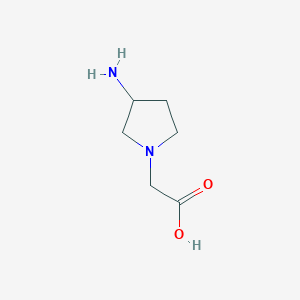
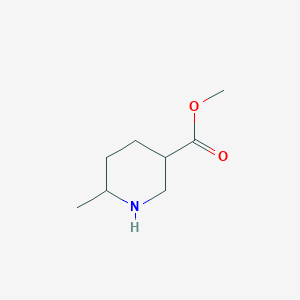



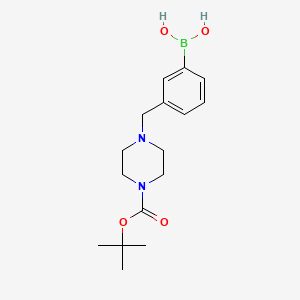
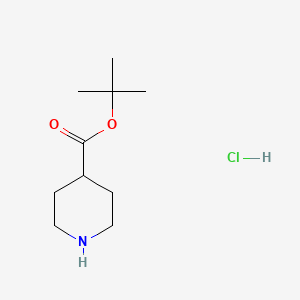
![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)


